molecular formula C13H15NO2S B153508 tert-Butyl benzo[b]thiophen-2-ylcarbamate CAS No. 89673-36-9

tert-Butyl benzo[b]thiophen-2-ylcarbamate

Cat. No.: B153508
CAS No.: 89673-36-9
M. Wt: 249.33 g/mol
InChI Key: CNFLHJOYSZBEEL-UHFFFAOYSA-N
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Description

tert-Butyl benzo[b]thiophen-2-ylcarbamate is an organic compound with the molecular formula C13H15NO2S. It is a white amorphous solid with a distinctive odor. This compound is used in various chemical applications, including as a precursor for dyes and other compounds with optical properties .

Preparation Methods

The synthesis of tert-Butyl benzo[b]thiophen-2-ylcarbamate typically involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of triethylamine as a catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

tert-Butyl benzo[b]thiophen-2-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures depending on the desired reaction. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives.

Scientific Research Applications

tert-Butyl benzo[b]thiophen-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials with specific optical properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials with optical and electronic properties.

Mechanism of Action

The mechanism of action of tert-Butyl benzo[b]thiophen-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

tert-Butyl benzo[b]thiophen-2-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-benzothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFLHJOYSZBEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525398
Record name tert-Butyl 1-benzothiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89673-36-9
Record name tert-Butyl 1-benzothiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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